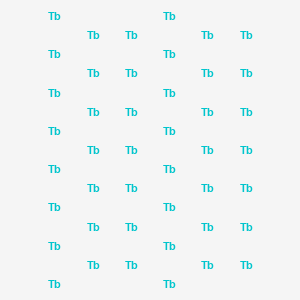
terbium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium is a rare-earth element represented by the symbol “Tb” and has an atomic number of 65. It is a silvery-white, malleable, and ductile metal that belongs to the lanthanide series of the periodic table . This compound is known for its importance in various high-tech applications, such as flat-panel displays and solid-state devices .
准备方法
Synthetic Routes and Reaction Conditions: Terbium is typically extracted from minerals such as monazite and bastnäsite. The extraction process involves several steps, including solvent extraction and ion-exchange techniques . The metal is prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal .
Industrial Production Methods: The calciothermic process is commonly used for the industrial production of this compound. In this method, this compound oxide is converted to this compound fluoride by heating it with anhydrous hydrogen fluoride gas. The fluoride is then reduced with calcium metal in a tantalum crucible at high temperatures to produce this compound metal .
Types of Reactions:
Oxidation: this compound readily reacts with oxygen to form this compound oxide (Tb4O7).
Reduction: this compound can be reduced from its oxide form using calcium metal.
Substitution: this compound reacts with halogens to form this compound trihalides, such as this compound chloride (TbCl3).
Common Reagents and Conditions:
Oxidation: Oxygen gas at room temperature.
Reduction: Calcium metal at high temperatures.
Substitution: Halogen gases at elevated temperatures.
Major Products:
Oxidation: this compound oxide (Tb4O7).
Reduction: this compound metal.
Substitution: this compound trihalides (e.g., TbCl3).
科学研究应用
Terbium has a wide range of applications in scientific research and industry:
作用机制
Terbium exerts its effects primarily through its luminescent properties. In bioimaging, this compound-based nanoparticles emit light when excited by an external source, allowing for the visualization of biological structures . In nuclear medicine, this compound radionuclides emit radiation that can be detected by imaging devices, providing detailed images of internal organs and tissues .
相似化合物的比较
- Gadolinium (Gd)
- Dysprosium (Dy)
- Europium (Eu)
- Holmium (Ho)
Terbium’s unique combination of luminescence and magnetic properties sets it apart from these similar compounds, making it a versatile and valuable element in various scientific and industrial applications.
属性
分子式 |
Tb44 |
|---|---|
分子量 |
6992.716 g/mol |
IUPAC 名称 |
terbium |
InChI |
InChI=1S/44Tb |
InChI 键 |
XQOGBDLEVJVKLB-UHFFFAOYSA-N |
规范 SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B13393008.png)
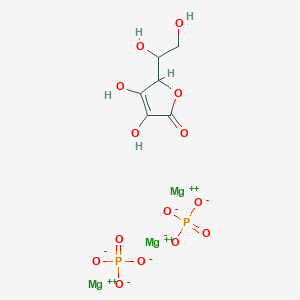
![9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B13393027.png)
![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)
![(3aR,4R,5R,6aS)-4-[(1E)-4,4-Difluoro-3-oxo-1-octen-1-yl]-2-oxohex ahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate](/img/structure/B13393044.png)
![ditert-butyl-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane](/img/structure/B13393045.png)
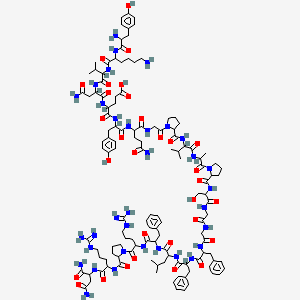
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)
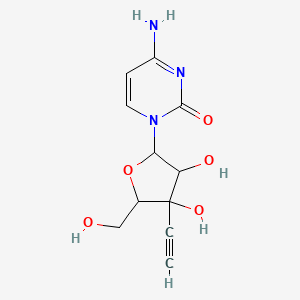

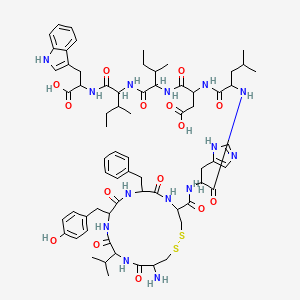
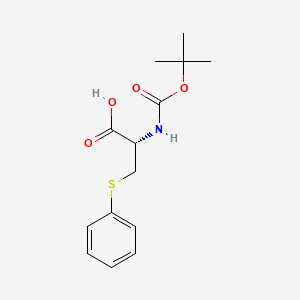
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)
